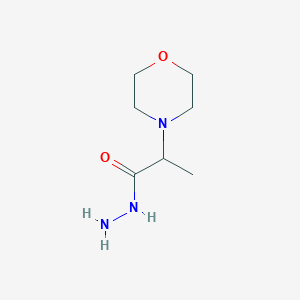

2-Morpholin-4-ylpropanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-6(7(11)9-8)10-2-4-12-5-3-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGROZZUNALCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589838 | |

| Record name | 2-(Morpholin-4-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32418-66-9 | |

| Record name | 2-(Morpholin-4-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholin-4-ylpropanohydrazide: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-Morpholin-4-ylpropanohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are interested in the synthesis, characterization, and application of novel bioactive molecules.

Introduction: The Emerging Significance of Morpholine-Hydrazide Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive moiety for drug design. Similarly, the hydrazide functional group is a versatile building block for the synthesis of a wide array of heterocyclic compounds and is known to contribute to the biological activity of many therapeutic agents.[1] The combination of these two pharmacophores in this compound presents a unique chemical entity with the potential for diverse biological activities. While this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest promising avenues for research and development, particularly in the fields of antimicrobial and anticancer therapies.[1][2]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central propanohydrazide backbone with a morpholine ring attached to the second carbon atom.

Structural Elucidation

The systematic IUPAC name, this compound, defines its connectivity:

-

Propanohydrazide: A three-carbon acyl chain with a terminal hydrazide group (-CONHNH₂).

-

Morpholin-4-yl: A morpholine ring connected via its nitrogen atom (position 4).

-

2-: Indicates that the morpholine moiety is substituted at the second carbon of the propane chain.

This leads to the following chemical structure:

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~187.23 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |

| LogP | Low | Indicates hydrophilicity, which can affect solubility and membrane permeability. |

| Hydrogen Bond Donors | 3 | Contributes to solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to target proteins. |

| Polar Surface Area | ~70 Ų | Affects membrane permeability and oral absorption. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available commercial reagents. The proposed pathway is based on established methodologies for the synthesis of similar morpholino-substituted hydrazides.[3][4]

Synthetic Scheme

Figure 2: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-morpholinopropanoate

-

Reaction Setup: To a solution of morpholine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 equivalents) as a base.

-

Addition of Reactant: Slowly add ethyl 2-bromopropanoate (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinopropanoate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-morpholinopropanoate (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 equivalents) to the solution.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-known class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The presence of the morpholine ring can enhance the pharmacokinetic properties of the molecule, potentially leading to improved efficacy. Further derivatization of the hydrazide moiety to form hydrazones could generate a library of compounds for screening against various pathogenic microorganisms.[5]

Anticancer Potential

The morpholine nucleus is a key component of several anticancer drugs.[2][6] For instance, morpholino-substituted compounds have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell signaling pathways. The this compound scaffold could serve as a starting point for the design of novel PI3K inhibitors or other anticancer agents.

Other Therapeutic Areas

The versatility of the hydrazide group allows for its conversion into various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles. These ring systems are associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Therefore, this compound represents a valuable intermediate for the synthesis of diverse compound libraries for screening in various disease models.

Future Directions and Conclusion

This compound is a promising, yet underexplored, chemical entity. This technical guide has outlined its putative structure, a robust synthetic strategy, and its potential applications in drug discovery. The next logical steps for researchers interested in this molecule would be its successful synthesis and characterization, followed by a comprehensive evaluation of its biological activities. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on this versatile morpholine-hydrazide scaffold.

References

-

H. S. Popiołek, "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones," Molecules, vol. 26, no. 23, p. 7179, Nov. 2021. [Online]. Available: [Link]

-

G. A. Dyusebaeva, et al., "Synthesis, structure and properties of hydrazides of aminopropane acid and their derivatives," Eurasian Chemico-Technological Journal, vol. 17, no. 3, pp. 223-230, 2015. [Online]. Available: [Link]

-

M. Hayakawa, et al., "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors," Bioorganic & Medicinal Chemistry, vol. 14, no. 20, pp. 6847-6858, Oct. 2006. [Online]. Available: [Link]

-

S. Rollas and S. G. Küçükgüzel, "Biological Activities of Hydrazone Derivatives," Molecules, vol. 12, no. 8, pp. 1910-1939, Aug. 2007. [Online]. Available: [Link]

-

Krishikosh, "Note Development and assessment of green synthesis of hydrazides," [Online]. Available: [Link]

-

D. Berillo, et al., "Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity," Pharmaceutical Chemistry Journal, vol. 56, no. 1, pp. 29-35, Apr. 2022. [Online]. Available: [Link]

-

D. Abuarqoub, et al., "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line," RSC Advances, vol. 14, no. 4, pp. 2563-2573, Jan. 2024. [Online]. Available: [Link]

-

S. K. Suthar, et al., "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors," ResearchGate, Aug. 2025. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Synthesis of Hydrazine Derivatives (Hydrazides)," [Online]. Available: [Link]

-

S. A. G. E. Gouda, et al., "Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives," Molecules, vol. 24, no. 19, p. 3546, Sep. 2019. [Online]. Available: [Link]

-

S. B. Ha, et al., "Synthesis and biological evaluation of novel hydrazide based cytotoxic agents," Expert Opinion on Drug Discovery, vol. 4, no. 5, pp. 535-546, May 2009. [Online]. Available: [Link]

-

A. G. Atanassov, et al., "Synthesis of Some Novel Proponohydrazides and Substituted Pyrazolones," Asian Journal of Chemistry, vol. 19, no. 6, pp. 4467-4472, 2007. [Online]. Available: [Link]

-

D. Berillo, et al., "Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity," Pharmaceutical Chemistry Journal, vol. 56, no. 1, pp. 29-35, Apr. 2022. [Online]. Available: [Link]

-

L. S. Ahamed, "Synthesis of New N-Substituted Phenothiazine Derivatives," ResearchGate, Sep. 2018. [Online]. Available: [Link]

-

Krishikosh, "Note Development and assessment of green synthesis of hydrazides," [Online]. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-ylpropanohydrazide

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-morpholin-4-ylpropanohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles and offers a clear, step-by-step approach for laboratory-scale synthesis.

Introduction

This compound is a bifunctional molecule incorporating a morpholine ring, a common scaffold in medicinal chemistry known for its favorable physicochemical properties, and a hydrazide group, a versatile functional handle for the synthesis of various heterocyclic compounds and a key pharmacophore in several bioactive molecules. This guide details a logical and efficient three-step synthesis, commencing with the nucleophilic substitution of 2-bromopropanoic acid, followed by esterification, and culminating in hydrazinolysis.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This pathway is designed for efficiency and scalability, utilizing readily available starting materials.

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Synthesis of 2-Morpholin-4-ylpropanoic Acid

The initial step involves the synthesis of the key intermediate, 2-morpholin-4-ylpropanoic acid, via a nucleophilic substitution reaction. This reaction is a classic example of the alkylation of a secondary amine.

Causality of Experimental Choices:

-

Reactants: 2-Bromopropanoic acid is chosen as the electrophile due to the good leaving group ability of the bromide atom at the α-position to the carboxylic acid. Morpholine is a cyclic secondary amine that acts as the nucleophile.

-

Base: A base, such as potassium carbonate, is required to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic. An excess of morpholine can also serve as the base, though using an inorganic base can simplify the workup.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is suitable for this SN2 reaction, as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

Experimental Protocol: Synthesis of 2-Morpholin-4-ylpropanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopropanoic acid (1 equivalent) in acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2.5 equivalents) to the solution, followed by the dropwise addition of morpholine (2.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-morpholin-4-ylpropanoic acid as a crystalline solid.

Part 2: Synthesis of Methyl 2-Morpholin-4-ylpropanoate

The second step is the esterification of the carboxylic acid intermediate. The Fischer esterification is a cost-effective and straightforward method for this transformation.[1][2]

Causality of Experimental Choices:

-

Reactants: 2-Morpholin-4-ylpropanoic acid is reacted with an excess of a simple alcohol, such as methanol, to act as both the reactant and the solvent.[3]

-

Catalyst: A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[1]

-

Equilibrium Shift: The Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the product (the ester), a large excess of the alcohol is used, and in some setups, water is removed as it is formed.[4]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2-morpholin-4-ylpropanoic acid (1 equivalent) in methanol (10-20 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[5] Be cautious as this will cause CO₂ evolution.

-

Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-morpholin-4-ylpropanoate.[5] Further purification can be achieved by column chromatography if necessary.

Part 3: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired hydrazide through hydrazinolysis.

Causality of Experimental Choices:

-

Reactants: The methyl 2-morpholin-4-ylpropanoate is treated with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent: Ethanol is a common solvent for this reaction as it dissolves both the ester and hydrazine hydrate and is suitable for refluxing temperatures.[6]

-

Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The formation of the hydrazide is generally favorable and often proceeds to high yield.[6][7]

Experimental Protocol: Hydrazinolysis

-

Reaction Setup: Dissolve methyl 2-morpholin-4-ylpropanoate (1 equivalent) in ethanol in a round-bottom flask fitted with a magnetic stirrer and a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to afford the final product as a solid.[6]

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Part 4: Characterization of this compound

The structure and purity of the final compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically appearing as two multiplets around 2.5-2.8 ppm (for the protons adjacent to the nitrogen) and 3.6-3.8 ppm (for the protons adjacent to the oxygen).[8][9] The methine proton of the propionyl group will likely appear as a quartet, and the methyl group as a doublet. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the morpholine ring (typically around 53-54 ppm and 66-67 ppm), the carbonyl carbon of the hydrazide (around 170-175 ppm), and the carbons of the propionyl group.[10][11]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern can provide further structural confirmation.[12]

Table 1: Summary of Analytical Data

| Analysis Technique | Expected Observations for this compound |

| ¹H NMR | Signals for morpholine protons, propionyl CH and CH₃, and hydrazide NH and NH₂. |

| ¹³C NMR | Signals for morpholine carbons, propionyl carbons, and the carbonyl carbon. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

| Melting Point | A sharp melting point range, indicating the purity of the crystalline solid. |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. By following the outlined experimental protocols and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The self-validating nature of each protocol, coupled with rigorous analytical characterization, ensures the scientific integrity of the final product.

References

-

Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. Retrieved from [Link]

-

PubMed. (2005, August). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

- Google Patents. (n.d.). US3458283A - Hydrazine purification.

-

Quora. (2018, November 2). How to convert propanoic acid into 2-bromopropionic acid. Retrieved from [Link]

-

PubMed. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from [Link]

-

Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]

-

Sciencemadness.org. (2005, May 6). 2-Br Propionic Acid Physical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

NIH. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (n.d.). Fischer Esterification.

- Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.

-

ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]

-

ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]

-

YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]

- Jasperse, J. (n.d.). Reactions of Amines.

-

NIH. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 10). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.

-

RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

-

NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

2-Morpholin-4-ylpropanohydrazide chemical properties and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-ylpropanohydrazide is a heterocyclic organic compound featuring a morpholine ring, a privileged structure in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The presence of a hydrazide functional group suggests its potential as a versatile intermediate in the synthesis of various biologically active molecules, such as hydrazones and other heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications based on the known bioactivities of related morpholine derivatives.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(morpholin-4-yl)propanohydrazide .

Chemical Structure:

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its pKa, solubility profile, and metabolic stability, make it a versatile component in the design of novel therapeutics. This guide provides a comprehensive overview of the diverse mechanisms of action of morpholine-containing compounds, delving into their roles as enzyme inhibitors, receptor modulators, and protein synthesis inhibitors. Through an exploration of key examples, structure-activity relationships, and detailed experimental methodologies, this document aims to equip researchers and drug development professionals with a deeper understanding of how this remarkable scaffold can be leveraged to create potent and selective therapeutic agents.

The Morpholine Scaffold: A Keystone in Medicinal Chemistry

The prevalence of the morpholine moiety in a wide array of approved drugs and clinical candidates is a testament to its value in drug design.[1][2][3][4] Its utility stems from a combination of factors that favorably influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Physicochemical Advantages: The presence of the basic nitrogen atom and the polar oxygen atom imparts a well-balanced hydrophilic-lipophilic character to the morpholine ring.[5] This can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability, while maintaining sufficient lipophilicity to permeate biological membranes. The pKa of the morpholine nitrogen is typically in a physiologically relevant range, allowing for favorable interactions with biological targets and influencing absorption and distribution.[5]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can contribute to an improved pharmacokinetic profile and a longer duration of action for morpholine-containing drugs.[5]

-

Structural Versatility: The morpholine ring can serve multiple roles in a drug molecule. It can act as a rigid scaffold to orient other functional groups for optimal interaction with a biological target, or it can directly participate in binding through hydrogen bonding via its oxygen atom or ionic interactions via its protonated nitrogen.[5][6] Its flexible chair-like conformation allows it to adapt to the topography of various binding sites.[5]

This guide will explore the diverse ways in which these properties of the morpholine scaffold contribute to the distinct mechanisms of action of the compounds that contain it.

Mechanisms of Action: A Multifaceted Repertoire

Morpholine-containing compounds exhibit a broad spectrum of pharmacological activities, achieved through a variety of mechanisms. This section will dissect some of the most significant mechanisms, providing specific examples and insights into the molecular interactions at play.

Enzyme Inhibition: A Primary Modality

A large number of morpholine-containing drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. The morpholine moiety can play a direct role in binding to the enzyme's active site or contribute to the overall conformation of the molecule that facilitates potent and selective inhibition.

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Morpholine is a common feature in many kinase inhibitors.

-

Gefitinib: An EGFR Tyrosine Kinase Inhibitor: Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[2][7] The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic properties, which in turn allows the quinazoline core to effectively compete with ATP for binding to the kinase domain of EGFR.[8][9] This inhibition blocks the downstream Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways, leading to a reduction in tumor cell proliferation and survival.[2][9]

-

Molecular Interactions: The quinazoline core of Gefitinib forms a key hydrogen bond with the hinge region of the EGFR kinase domain.[10] While the morpholine group itself does not directly interact with the active site in the case of Gefitinib, its contribution to the molecule's overall physicochemical properties is indispensable for its clinical efficacy.

-

-

PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Several morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR.[11][12][13] In many of these inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP.[13] For example, in some morpholino-triazine scaffolds, the morpholine moiety contributes to the dual inhibition of PI3Kα and mTOR.[11]

Caption: A typical workflow for an in vitro kinase inhibition assay. [14]

Receptor Modulation: Interacting with the Central Nervous System

Morpholine-containing compounds are also prominent as modulators of various receptors, particularly in the central nervous system (CNS). The morpholine ring's ability to improve blood-brain barrier penetration makes it a valuable scaffold for CNS-acting drugs. [15]

-

Reboxetine: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant. [16]By blocking the norepinephrine transporter (NET), Reboxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The morpholine ring in Reboxetine is critical for its interaction with the transporter.

-

Molecular Interactions: Homology models of the human NET suggest that the protonated amine group of the morpholine ring in Reboxetine forms a key ionic bond with an aspartic acid residue (D75) in the transporter's binding site. [16][17]This interaction is crucial for anchoring the inhibitor in the active site and blocking the reuptake of norepinephrine.

-

This protocol describes a common method using radiolabeled norepinephrine to measure the inhibitory activity of compounds on the norepinephrine transporter.

-

Cell Culture:

-

Culture cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells, in appropriate media and conditions.

-

Plate the cells in a 96-well plate at a suitable density and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of the morpholine-containing test compound or a known inhibitor (e.g., desipramine for non-specific binding) for a defined period (e.g., 10-20 minutes) at room temperature.

-

Initiate the uptake by adding a solution containing a fixed concentration of [3H]-norepinephrine.

-

Incubate for a specific time (e.g., 10-15 minutes) at room temperature.

-

-

Termination and Lysis:

-

Scintillation Counting and Data Analysis:

-

Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.

-

Determine the IC50 value of the test compound by analyzing the inhibition of specific [3H]-norepinephrine uptake at different compound concentrations.

-

Inhibition of Protein Synthesis: A Unique Antibacterial Mechanism

-

Linezolid: Linezolid (Zyvox®) is an oxazolidinone antibiotic that contains a morpholine ring. It has a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis. [6][19]This is distinct from many other protein synthesis inhibitors that target the elongation step.

-

Molecular Interactions: Linezolid binds to the 23S ribosomal RNA of the 50S subunit, near the peptidyl transferase center (PTC). [6]This binding prevents the formation of the initiation complex, a crucial first step in protein synthesis. The morpholine moiety of Linezolid is involved in positioning the molecule correctly within the ribosomal binding pocket. While resistance can emerge through mutations in the 23S rRNA, Linezolid's novel mechanism makes it effective against many multi-drug resistant Gram-positive bacteria. [19]

-

Ribosome profiling is a powerful technique to study the effects of antibiotics on translation at a genome-wide level.

Caption: A simplified workflow for a ribosome profiling experiment to investigate the mechanism of action of a protein synthesis inhibitor like Linezolid. [8][20]

Inhibition of Ergosterol Biosynthesis: An Antifungal Strategy

Morpholine derivatives are also utilized as antifungal agents, where they disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of the membrane.

-

Amorolfine and Fenpropimorph: These morpholine-containing antifungals inhibit specific enzymes in the ergosterol biosynthesis pathway. [21]Amorolfine inhibits two enzymes, Δ14-reductase and Δ7-Δ8-isomerase, while Fenpropimorph primarily targets Δ14-reductase. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.

This protocol describes a method to quantify the inhibition of ergosterol biosynthesis in fungal cells.

-

Fungal Culture and Treatment:

-

Grow a fungal culture (e.g., Candida albicans) to the mid-logarithmic phase in a suitable broth medium.

-

Expose the fungal cells to various concentrations of the morpholine-containing antifungal agent for a defined period.

-

-

Sterol Extraction:

-

Sterol Analysis:

-

Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent.

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or spectrophotometry. [22]

-

-

Data Analysis:

-

Identify and quantify the ergosterol peak and any accumulated sterol intermediates in the chromatograms or spectra.

-

Calculate the percentage of ergosterol biosynthesis inhibition at each concentration of the antifungal agent compared to an untreated control.

-

Determine the IC50 value for the inhibition of ergosterol biosynthesis.

-

Conclusion: The Enduring Legacy and Future Potential of the Morpholine Scaffold

The morpholine scaffold has proven to be an exceptionally valuable tool in the armamentarium of the medicinal chemist. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its capacity to engage in specific molecular interactions with a diverse range of biological targets, has led to the development of numerous successful drugs across various therapeutic areas.

This guide has provided a glimpse into the multifaceted mechanisms of action of morpholine-containing compounds, from the competitive inhibition of kinases and transporters to the unique disruption of bacterial protein synthesis and fungal membrane integrity. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to investigate and characterize the mechanisms of their own novel morpholine derivatives.

As our understanding of disease biology continues to evolve, the rational design of new therapeutic agents will become increasingly important. The privileged nature of the morpholine scaffold, with its proven track record and versatile properties, ensures that it will continue to be a cornerstone of drug discovery efforts for the foreseeable future. By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full potential of this remarkable heterocyclic motif to address unmet medical needs.

References

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

-

Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC - NIH. [Link]

-

Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - NIH. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. [Link]

-

Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC - NIH. [Link]

-

Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [Link]

-

Structure Modeling of the Norepinephrine Transporter - PMC. [Link]

-

Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. [Link]

-

Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - NIH. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]

-

DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PubMed Central. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

European Journal of Medicinal Chemistry - AIR Unimi. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. [Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchGate. [Link]

-

Workflow of ribosome profiling a Experimental workflow of MetaRibo-Seq.... - ResearchGate. [Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC - NIH. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. [Link]

-

Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors - MDPI. [Link]

-

Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones | Request PDF - ResearchGate. [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. [Link]

-

Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. [Link]

-

A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae - PMC - PubMed Central. [Link]

-

Mechanisms of Action of Ribosome-Targeting Antibiotics - Amazon S3. [Link]

-

Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC - NIH. [Link]

-

(PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - ResearchGate. [Link]

-

A Versatile Ribo-seq Workflow for Enhanced Analysis of Ribosome Dynamics. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [Link]

-

NET (SLC6A2) Transporter Assay - BioIVT. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

-

Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - RTI International. [Link]

-

Ergosterol biosynthesis pathway in Aspergillus fumigatus. [Link]

-

Structural insights into the interaction of three Y-shaped ligands with PI3Kα | PNAS. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo. [Link]

-

Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 8. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. promega.com [promega.com]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Versatile Ribo-seq Workflow for Enhanced Analysis of Ribosome Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 21. A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. davidmoore.org.uk [davidmoore.org.uk]

An In-depth Technical Guide to 2-Morpholin-4-ylpropanohydrazide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-Morpholin-4-ylpropanohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing established chemical principles with insights into the broader landscape of morpholine and hydrazide derivatives, this document serves as a foundational resource for understanding and utilizing this molecule.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the morpholine and hydrazide moieties represent privileged scaffolds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a common feature in a multitude of approved drugs. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for receptor binding. Similarly, the hydrazide functional group is a versatile precursor in the synthesis of various heterocyclic systems and is itself a pharmacophore in several bioactive compounds, including antimicrobial and anticancer agents.

The strategic combination of these two pharmacophores in the form of this compound presents a molecule with significant potential for further chemical elaboration and biological investigation. This guide will delineate the known characteristics of this compound and its salt form, propose a robust synthetic strategy, and explore its prospective applications based on the established bioactivities of analogous structures.

Chemical Identity and Physicochemical Properties

| Property | This compound (Free Base) | This compound Dihydrochloride |

| Molecular Formula | C₇H₁₅N₃O₂ | C₇H₁₇Cl₂N₃O₂ |

| Molecular Weight | 173.21 g/mol (Calculated) | 246.13 g/mol |

| CAS Number | Not available | Not available (MDL: MFCD18071200) |

| Appearance | Expected to be a solid or oil | Solid |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water |

| pKa | The morpholine nitrogen provides a basic center, while the hydrazide is weakly basic. | N/A |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from a commercially available precursor, ethyl 2-bromopropionate. The proposed synthetic pathway is outlined below.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-morpholinopropanoate

-

To a solution of ethyl 2-bromopropionate (1.0 eq) in acetonitrile (5-10 volumes), add morpholine (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinopropanoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-morpholinopropanoate (1.0 eq) in ethanol (5-10 volumes).

-

Add hydrazine hydrate (2.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively documented, the known activities of related compounds provide a strong basis for predicting its potential applications.

Caption: Potential therapeutic areas for this compound derivatives.

Antimicrobial Agents

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents. The core this compound can serve as a key intermediate for the synthesis of a library of hydrazones by condensation with various aldehydes and ketones. These derivatives have shown promise against a range of bacterial and fungal pathogens.

Anticancer Therapeutics

The morpholine ring is a key component of several anticancer drugs, including the PI3K inhibitor GDC-0941 (Pictilisib). The presence of the morpholine moiety in this compound suggests that its derivatives could be explored as potential inhibitors of cancer-related kinases or other cellular targets.

Central Nervous System (CNS) Disorders

The physicochemical properties imparted by the morpholine ring can facilitate blood-brain barrier penetration. This makes this compound an interesting starting point for the development of novel therapeutics targeting CNS disorders.

Conclusion

This compound is a synthetically accessible molecule that combines two pharmacologically significant motifs. While detailed characterization of the free base is yet to be widely published, its chemical nature and the biological activities of related compounds strongly suggest its utility as a versatile building block in medicinal chemistry. The synthetic route proposed herein is robust and scalable, enabling the production of this compound for further investigation. Researchers in drug discovery are encouraged to explore the potential of this and related structures in the development of novel therapeutics.

References

- Google Patents. Preparation method of hydrazide compound. CN103408454A.

-

MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

-

RSC Publishing. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

ResearchGate. Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-Morpholin-4-ylpropanohydrazide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Morpholin-4-ylpropanohydrazide, focusing on its solubility and stability. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. By leveraging established methodologies for analogous chemical structures, this guide equips researchers, scientists, and drug development professionals with the necessary framework to assess the viability of this compound as a potential pharmaceutical candidate. The following sections detail the theoretical underpinnings and practical execution of solubility and stability studies, emphasizing experimental design, data interpretation, and the use of appropriate analytical techniques.

Introduction to this compound

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a morpholine ring, a common scaffold in many bioactive compounds known for its favorable physicochemical properties and metabolic stability, and a hydrazide functional group, which can act as a versatile pharmacophore and a linker in more complex molecules. The overall properties of the molecule suggest its potential for hydrogen bonding and aqueous solubility, making a thorough investigation of these characteristics paramount for its development.

The presence of the hydrazide moiety, however, also introduces potential liabilities, such as susceptibility to hydrolysis and oxidation, which necessitate a rigorous stability assessment. Understanding the interplay between the morpholine and hydrazide groups is critical for predicting the compound's behavior in various environments, from formulation to in vivo applications.

Physicochemical Properties and Their Importance

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. For this compound, the most critical parameters to define are its solubility and stability.

-

Solubility: This property dictates the bioavailability of an orally administered drug and influences the feasibility of developing intravenous formulations. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

-

Stability: The intrinsic stability of a drug substance is a critical quality attribute. It affects the shelf-life of the product, the potential for formation of toxic degradants, and the overall safety and efficacy of the therapeutic agent.

This guide will provide the methodologies to quantitatively determine these key attributes for this compound.

Comprehensive Solubility Assessment

The solubility of this compound should be determined in a range of relevant media to simulate the conditions it may encounter during formulation and in vivo.

Theoretical Considerations

The solubility of a molecule is governed by its ability to form favorable interactions with the surrounding solvent molecules, overcoming the intermolecular forces within its own crystal lattice. For this compound, the morpholine ring's oxygen and nitrogen atoms, along with the hydrazide group, can act as hydrogen bond acceptors and donors, respectively. This suggests a predisposition for solubility in polar protic solvents, including water. However, the overall solubility will be a balance between these polar features and the non-polar hydrocarbon portions of the molecule.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol aims to determine the equilibrium solubility of the compound, which is a fundamental and thermodynamically defined property.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selection of solvents:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Water (deionized)

-

Ethanol

-

Propylene glycol

-

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Procedure:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be run to determine the optimal equilibration time.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC method with a standard calibration curve.

Data Presentation:

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 7.0 | 25 | [Insert Data] |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Insert Data] |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Insert Data] |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Insert Data] |

| Ethanol | N/A | 25 | [Insert Data] |

| Propylene Glycol | N/A | 25 | [Insert Data] |

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

In-depth Stability Assessment

A forced degradation study is an essential component of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.

Potential Degradation Pathways

The hydrazide functional group in this compound is the most likely site of chemical instability. Key potential degradation pathways include:

-

Hydrolysis: The amide-like bond of the hydrazide can be susceptible to cleavage under both acidic and basic conditions, yielding a carboxylic acid and hydrazine derivative.

-

Oxidation: Hydrazides can be oxidized to form various products, including diazenes, which may be unstable. The presence of atmospheric oxygen or residual peroxides in excipients can promote this pathway.

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through radical mechanisms.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent like water or acetonitrile/water)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber (ICH Q1B compliant)

-

Heating block or oven

-

HPLC or LC-MS system for analysis

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound. For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

-

Stress Conditions:

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the stock solution at 60-80 °C.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact times may need to be adjusted based on the lability of the compound.

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. An LC-MS system is highly recommended for the identification of the degradation products.

-

Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradants.

Data Presentation:

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants (m/z if LC-MS used) |

| 0.1 M HCl, 80°C | 0 | 100 | N/A |

| 8 | [Insert Data] | [Insert Data] | |

| 0.1 M NaOH, 80°C | 0 | 100 | N/A |

| 8 | [Insert Data] | [Insert Data] | |

| 3% H₂O₂, RT | 0 | 100 | N/A |

| 24 | [Insert Data] | [Insert Data] | |

| Photostability | 24 | [Insert Data] | [Insert Data] |

Diagram: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

The reliability of the solubility and stability data is entirely dependent on the quality of the analytical methods used for quantification.

-

HPLC Method Development: A reverse-phase HPLC method with UV detection is the workhorse for these studies. Key aspects to develop and validate include:

-

Specificity: The ability to resolve the parent compound from degradants and impurities.

-

Linearity: The method should provide a linear response over a range of concentrations.

-

Accuracy and Precision: The method must be accurate and reproducible.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Important for quantifying low levels of degradants.

-

-

LC-MS for Degradant Identification: For forced degradation studies, coupling the HPLC to a mass spectrometer is invaluable for obtaining the mass-to-charge ratio (m/z) of degradation products, which is the first step in their structural elucidation.

Conclusion and Forward-Looking Strategy

This guide has outlined a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these established protocols, researchers can generate the critical data needed to make informed decisions about the progression of this compound through the drug development pipeline. The experimental results will highlight potential liabilities, such as poor solubility in relevant media or instability under specific conditions, which can then be addressed through formulation strategies or chemical modification. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for the successful development of a safe and effective therapeutic agent.

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

-

United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

A Technical Guide to the Biological Activities of Morpholine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen atoms, stands as a quintessential "privileged structure" in medicinal chemistry. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, a pKa value that enhances aqueous solubility, and the capacity for its oxygen and nitrogen atoms to act as hydrogen bond acceptors and donors, respectively—render it a highly versatile scaffold for drug design.[1][2] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by morpholine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, supported by field-proven experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic core.

The Morpholine Scaffold: Physicochemical Advantages in Drug Design

The prevalence of the morpholine moiety in numerous clinically approved drugs is not coincidental.[2] Its utility stems from a combination of favorable properties that positively influence a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.

-

Enhanced Solubility and Permeability: The presence of the oxygen atom and the weakly basic nitrogen atom provides a pKa value often close to physiological pH, which can improve aqueous solubility and permeability across biological membranes, including the challenging blood-brain barrier (BBB).[1][3] This is a critical feature for developing drugs targeting the central nervous system (CNS).[3]

-

Metabolic Stability: The morpholine ring can improve the metabolic stability of a drug candidate. For instance, its incorporation can block sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life.

-

Structural Versatility: The morpholine ring serves as an excellent and synthetically accessible building block.[2][4] It can act as a flexible linker or be strategically positioned to orient other pharmacophoric groups correctly within a target's binding site, enhancing potency and selectivity.[1][5]

These inherent advantages have spurred medicinal chemists to incorporate the morpholine scaffold into lead compounds to address a wide array of therapeutic targets.[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The development of morpholine-containing anticancer agents is a highly active area of research, with many derivatives demonstrating potent activity against various cancer cell lines.[5][6] A primary mechanism involves the inhibition of critical cell signaling kinases.

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently overactivated in many cancers, promoting aberrant cell growth, proliferation, and survival.[1] Morpholine derivatives have been exceptionally successful as inhibitors of this pathway.

The morpholine oxygen atom often forms a crucial hydrogen bond with a hinge region residue (typically a valine) in the ATP-binding pocket of these kinases.[1] This interaction anchors the inhibitor, allowing other parts of the molecule to establish further stabilizing contacts. For example, the approved drug Gedatolisib and the clinical candidate Bimiralisib (PQR309) are potent dual PI3K/mTOR inhibitors that feature morpholine rings integral to their pharmacophore.[1] The morpholine moiety in these compounds not only provides the key hinge-binding interaction but also contributes to favorable drug-like properties.[1]

Caption: PI3K/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Other morpholine derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells, highlighting the scaffold's versatility in anticancer drug design.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of viable cells.

Causality: This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cell death (necrosis/apoptosis) or inhibition of proliferation (cytostasis).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data: Anticancer Activity of Morpholine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-Morpholine Hybrid (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [8] |

| Quinazoline-Morpholine Hybrid (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [8] |

| Quinazoline-Morpholine Hybrid (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [8] |

| Substituted Morpholine (M5) | MDA-MB-231 (Breast) | 81.92 µg/mL | [7] |

| Substituted Morpholine (M2) | MDA-MB-231 (Breast) | 88.27 µg/mL | [7] |

Note: IC₅₀ values for M5 and M2 are reported in µg/mL and may vary in molar concentration depending on their molecular weights.

Antimicrobial and Antifungal Activity

Morpholine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[9][10] The clinically used antibiotic Linezolid , an oxazolidinone, contains a morpholine ring and is effective against Gram-positive bacteria.[9]

Mechanism of Action: Inhibition of Ergosterol and Protein Synthesis

-

Antifungal: In fungi, many morpholine derivatives, such as the agricultural fungicide Fenpropimorph , function by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This dual-target mechanism makes it more difficult for fungi to develop resistance.[11]

-

Antibacterial: The morpholine ring in compounds like Linezolid contributes to a unique mechanism of action that involves the early inhibition of bacterial protein synthesis.[9] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation. This distinct mechanism means there is no cross-resistance with other classes of antibiotics.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The rationale is to expose a standardized inoculum of bacteria or fungi to serial dilutions of the test compound. After incubation, the absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation at or above that concentration. This method provides a quantitative measure of a compound's potency.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-Triazole-Morpholine Hybrid (12) | Mycobacterium smegmatis | 15.6 | [9] |

| Morpholine Derivative (3) | Enterococcus hirae | 3.125 | [12] |

| Morpholine Derivative (3) | Escherichia coli | 12.5 | [12] |

Activity in the Central Nervous System (CNS)

Morpholine derivatives are particularly valuable in CNS drug discovery due to the scaffold's ability to improve BBB permeability.[1][3] They have shown therapeutic potential for neurodegenerative diseases and mood disorders.[1][5]

Mechanism of Action: Enzyme and Receptor Modulation

-